(3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile
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Overview
Description
(3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is a chiral organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a difluorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Difluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction.
Incorporation of the Carbonitrile Group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the tert-butyl group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The difluorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile: Similar structure but lacks the difluorophenyl group.
(3S,4R)-1-(tert-Butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carbonitrile: Similar structure but with dichlorophenyl instead of difluorophenyl.
Uniqueness
The presence of the difluorophenyl group in (3S,4R)-1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile may confer unique properties such as increased lipophilicity or altered electronic characteristics, making it distinct from its analogs.
Properties
Molecular Formula |
C15H18F2N2 |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C15H18F2N2/c1-15(2,3)19-8-10(7-18)13(9-19)12-5-4-11(16)6-14(12)17/h4-6,10,13H,8-9H2,1-3H3/t10-,13-/m1/s1 |
InChI Key |
LSMMKNSKGIKZEZ-ZWNOBZJWSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C2=C(C=C(C=C2)F)F)C#N |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C2=C(C=C(C=C2)F)F)C#N |
Origin of Product |
United States |
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